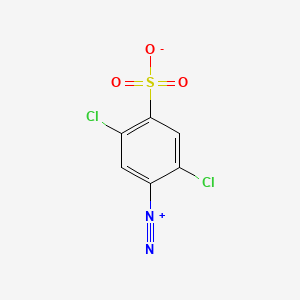![molecular formula C11H20O3 B13761585 4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one CAS No. 61262-94-0](/img/structure/B13761585.png)
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one is a chemical compound with a unique structure that includes a dioxolane ring and a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation followed by catalytic hydrogenation. In this method, acetone is condensed with 4-hydroxybenzaldehyde to form an α,β-unsaturated ketone, which is then reduced to the corresponding alkane .
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical intermediates and catalysts to achieve high yields. The Claisen-Schmidt condensation followed by catalytic hydrogenation is a widely used method due to its efficiency and high selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one): Known for its use in flavoring and fragrance industries.
Acetophenone: Used in the synthesis of various organic compounds.
Benzylacetone: Utilized in the production of perfumes and as a flavoring agent.
Uniqueness
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one is unique due to its specific structural features, including the dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61262-94-0 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one |
InChI |
InChI=1S/C11H20O3/c1-8(12)6-7-9-10(2,3)14-11(4,5)13-9/h9H,6-7H2,1-5H3/t9-/m0/s1 |
InChI-Schlüssel |
AOIFUGIGKLNKKW-VIFPVBQESA-N |
Isomerische SMILES |
CC(=O)CC[C@H]1C(OC(O1)(C)C)(C)C |
Kanonische SMILES |
CC(=O)CCC1C(OC(O1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)








![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)


![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)

